

Spectroscopic Characterization of 5-(5-Bromopyridin-3-yl)oxazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(5-Bromopyridin-3-yl)oxazole

Cat. No.: B1376333

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Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, molecules incorporating both pyridine and oxazole rings are of significant interest due to their prevalence in biologically active compounds and functional materials. **5-(5-Bromopyridin-3-yl)oxazole** (CAS No: 1256819-32-5, Molecular Formula: $C_8H_5BrN_2O$, Molecular Weight: 225.04 g/mol) is a noteworthy example, combining the electron-withdrawing nature of the bromopyridine moiety with the versatile chemical properties of the oxazole ring. Accurate structural elucidation and purity assessment are paramount for any application of this compound, necessitating a thorough spectroscopic analysis.

This technical guide provides an in-depth overview of the expected spectroscopic data for **5-(5-Bromopyridin-3-yl)oxazole**, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the analysis of this particular compound but also serves as a methodological template for the characterization of other novel heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The structure of **5-(5-Bromopyridin-3-yl)oxazole**, presented below, dictates its unique spectroscopic fingerprint. The molecule consists of a pyridine ring substituted with a bromine atom at the 5-position and an oxazole ring at the 3-position. The oxazole ring is attached via its 5-position. This arrangement of aromatic and heteroaromatic rings, along with the presence of nitrogen, oxygen, and bromine atoms, gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-(5-Bromopyridin-3-yl)oxazole**, both ^1H and ^{13}C NMR will provide critical information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-(5-Bromopyridin-3-yl)oxazole** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; CDCl_3 is a common choice for many organic compounds, while DMSO-d_6 can be used for less soluble samples.
- **Instrumentation:** Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- **^{13}C NMR Acquisition:**
 - Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and oxazole rings. The chemical shifts are influenced by the electronegativity of the heteroatoms and the anisotropic effects of the aromatic rings.

Table 1: Predicted ^1H NMR Data for **5-(5-Bromopyridin-3-yl)oxazole**

Proton Label	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2'	~ 8.8 - 9.0	d	~ 2.0	Deshielded by adjacent nitrogen and bromine.
H-4'	~ 8.2 - 8.4	t	~ 2.0	Coupled to H-2' and H-6'.
H-6'	~ 8.6 - 8.8	d	~ 2.0	Deshielded by adjacent nitrogen.
H-2	~ 7.9 - 8.1	s	-	Characteristic chemical shift for the C2-proton of an oxazole ring.
H-4	~ 7.3 - 7.5	s	-	Characteristic chemical shift for the C4-proton of an oxazole ring.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ^{13}C NMR Data for **5-(5-Bromopyridin-3-yl)oxazole**

Carbon Label	Predicted Chemical Shift (ppm)	Rationale
C-2'	~ 150 - 152	Attached to nitrogen.
C-3'	~ 132 - 134	Point of attachment to the oxazole ring.
C-4'	~ 138 - 140	Influenced by adjacent nitrogen and bromine.
C-5'	~ 118 - 120	Attached to bromine.
C-6'	~ 147 - 149	Attached to nitrogen.
C-2	~ 151 - 153	O-C=N carbon of the oxazole ring.
C-4	~ 122 - 124	C-H carbon of the oxazole ring.
C-5	~ 158 - 160	Point of attachment to the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.
- **Instrumentation:** Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Scan the mid-IR range (typically 4000-400 cm^{-1}).

Predicted IR Spectrum

The IR spectrum of **5-(5-Bromopyridin-3-yl)oxazole** is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds within the aromatic and heteroaromatic rings.

Table 3: Predicted IR Absorption Bands for **5-(5-Bromopyridin-3-yl)oxazole**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretching	Aromatic C-H
1600 - 1450	C=C and C=N stretching	Pyridine and Oxazole rings
1300 - 1000	C-O stretching	Oxazole ring
800 - 600	C-Br stretching	Bromopyridine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural information.

Experimental Protocol: Mass Spectrometry Data Acquisition

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization Method:** Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and typically results in a prominent molecular ion peak.
- **Mass Analyzer:** A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum

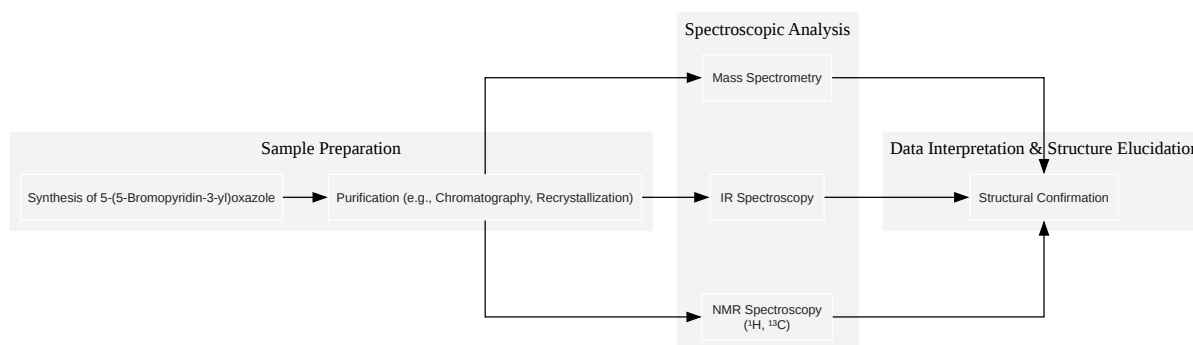
The mass spectrum will show the molecular ion peak and various fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

Table 4: Predicted Mass Spectrometry Data for **5-(5-Bromopyridin-3-yl)oxazole**

m/z	Ion	Rationale
225/227	$[M]^+$	Molecular ion peak, showing the isotopic pattern of bromine.
197/199	$[M - CO]^+$	Loss of carbon monoxide from the oxazole ring.
146	$[M - Br]^+$	Loss of the bromine atom.
118	$[M - Br - CO]^+$	Subsequent loss of carbon monoxide after bromine loss.
78	$[C_5H_4N]^+$	Pyridine ring fragment.
69	$[C_3H_3NO]^+$	Oxazole ring fragment.

Visualization of Spectroscopic Workflow and Structural Correlations

The following diagrams illustrate the general workflow for the spectroscopic analysis and the key structural features that give rise to the predicted spectral data.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **5-(5-Bromopyridin-3-yl)oxazole**.

Caption: Key structural features of **5-(5-Bromopyridin-3-yl)oxazole** and their predicted spectroscopic correlations. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for rendering).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **5-(5-Bromopyridin-3-yl)oxazole**. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable set of expected data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the synthesis, purification, and characterization of this and other related heterocyclic compounds. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

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